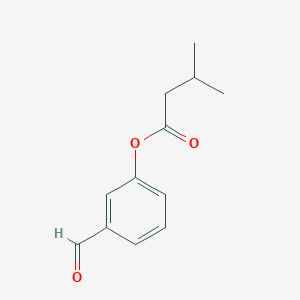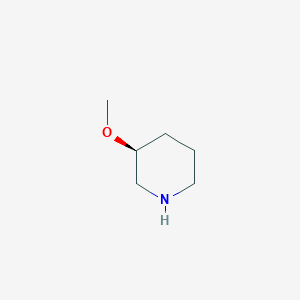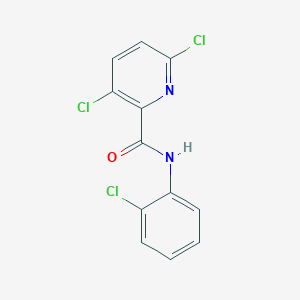
(3-Formylphenyl) 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Formylphenyl) 3-methylbutanoate is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
(3-Formylphenyl) 3-methylbutanoate has been shown to exhibit various biological activities. It acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Formylphenyl) 3-methylbutanoate have been extensively studied. It has been shown to exhibit neuroprotective effects, anti-inflammatory effects, and antioxidant effects. It has also been shown to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Formylphenyl) 3-methylbutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant biological activity, making it a useful tool for studying the mechanisms of action of various biological processes. However, its limited solubility in water can pose a challenge in some experiments.
Orientations Futures
The future directions for the research on (3-Formylphenyl) 3-methylbutanoate are numerous. It has the potential to be used as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It can also be used as a tool for studying the mechanisms of action of acetylcholinesterase inhibitors. Further research can also focus on the synthesis of novel derivatives of (3-Formylphenyl) 3-methylbutanoate with enhanced biological activity and solubility.
Méthodes De Synthèse
The synthesis of (3-Formylphenyl) 3-methylbutanoate can be achieved by the condensation reaction between 3-methylbutanoic acid and 3-formylphenol. The reaction takes place in the presence of a catalyst and a dehydrating agent. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
(3-Formylphenyl) 3-methylbutanoate has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds such as esters, amides, and carboxylic acids. It has also been used as a reagent in the synthesis of chiral compounds.
Propriétés
IUPAC Name |
(3-formylphenyl) 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7-9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGTYGUJAZPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 39199654 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)

![2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2690282.png)





![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)




![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)